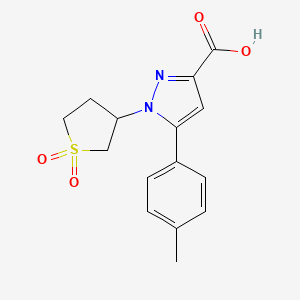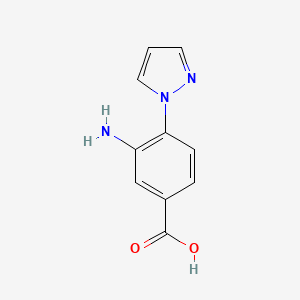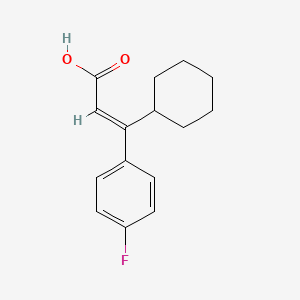
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid
Descripción general
Descripción
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid (CFPAA) is an organic compound that has been used in a variety of scientific research applications. It is a cyclic compound with a molecular formula of C14H17FO2. CFPAA is a colorless, crystalline solid with a melting point of 73-76°C and a boiling point of 175-176°C. Its chemical structure is composed of a cyclohexyl group attached to a 4-fluorophenyl group and an acrylic acid group. CFPAA is soluble in water and alcohols, and is slightly soluble in ether.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has been used in a variety of scientific research applications. It has been used as a ligand in the synthesis of coordination complexes, as a reagent in the synthesis of organic compounds, and as a catalyst in the polymerization of vinyl monomers. 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has also been used in the synthesis of polymers and in the synthesis of functional materials.
Mecanismo De Acción
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid acts as a ligand in the formation of coordination complexes. In this process, the 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid molecule binds to a metal ion, forming a complex with the metal ion at the center. The complex is stabilized by the electrostatic interactions between the negative charges of the carboxyl group of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid and the positive charges of the metal ion.
Biochemical and Physiological Effects
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory compounds. 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has also been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes and other pro-inflammatory compounds. In addition, 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has been found to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid has a number of advantages and limitations when used in laboratory experiments. One of the advantages of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is that it is a relatively inexpensive compound, making it a cost-effective reagent for use in laboratory experiments. Additionally, 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is soluble in water and alcohols, making it easy to use in a variety of laboratory experiments. However, 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid is slightly soluble in ether, making it difficult to use in some laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid in scientific research. One potential direction is the use of 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid in the synthesis of new materials. 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid could also be used in the development of new catalysts for use in organic synthesis. Additionally, 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid could be used in the development of new drugs, as it has been found to have a number of biochemical and physiological effects. Finally, 3-Cyclohexyl-3-(4-fluorophenyl)acrylic acid could be used in the development of new polymers, as it has been found to be a useful reagent in the polymerization of vinyl monomers.
Propiedades
IUPAC Name |
(E)-3-cyclohexyl-3-(4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FO2/c16-13-8-6-12(7-9-13)14(10-15(17)18)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,17,18)/b14-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYVUSYVNROKRA-GXDHUFHOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=CC(=O)O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)/C(=C\C(=O)O)/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



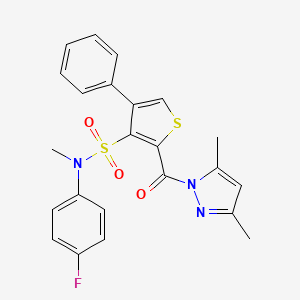
![(3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}thiophen-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B3033758.png)
![3-[3,5-dimethyl-4-(2-methylprop-2-en-1-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3033759.png)
![3-(2-bromophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3033761.png)

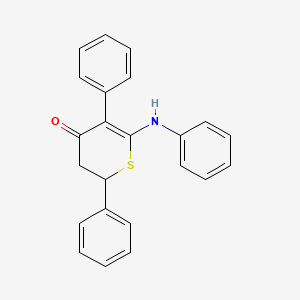

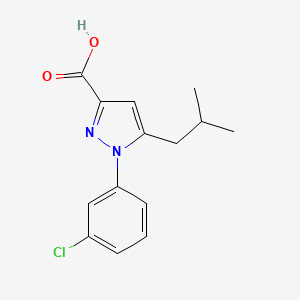
![(1-[(([4-(Acetylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid](/img/structure/B3033769.png)
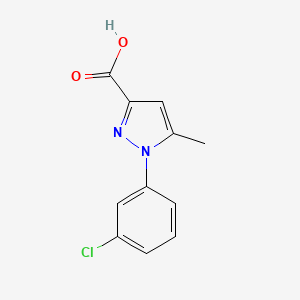
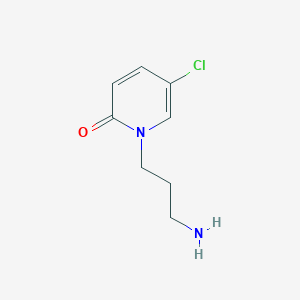
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxylic acid](/img/structure/B3033773.png)
